molecular formula C10H18ClN B2777981 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride CAS No. 1177790-86-1

4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride

Cat. No.: B2777981
CAS No.: 1177790-86-1
M. Wt: 187.71
InChI Key: GJDNDGRYOTXWBD-UHFFFAOYSA-N
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Description

4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride is a chemical compound with the molecular formula C10H18ClN and a molecular weight of 187.71. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride typically involves the following steps:

    Formation of the tricyclic core: The tricyclic core structure is synthesized through a series of cyclization reactions. These reactions often involve the use of cyclohexane derivatives and specific catalysts to facilitate the formation of the tricyclic structure.

    Hydrochloride formation: The final step involves the conversion of the amine compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of cyclohexane derivatives and amine precursors are synthesized and purified.

    Catalytic cyclization: Industrial reactors equipped with catalysts are used to facilitate the cyclization reactions efficiently.

    Purification and crystallization: The final product is purified through crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amine group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amine group.

Scientific Research Applications

4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to receptors: The amine group in the compound can interact with specific receptors in biological systems, modulating their activity.

    Inhibiting enzymes: The compound can inhibit the activity of certain enzymes, affecting biochemical pathways.

    Modulating signaling pathways: The compound can influence cellular signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Tricyclo[4.3.1.0(3,8)]decanamine: The parent amine compound without the hydrochloride salt.

    4-Tricyclo[4.3.1.0(3,8)]decanol: The alcohol derivative of the tricyclic core structure.

    4-Tricyclo[4.3.1.0(3,8)]decanone: The ketone derivative of the tricyclic core structure.

Uniqueness

4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride is unique due to its specific tricyclic structure and the presence of the amine group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

tricyclo[4.3.1.03,8]decan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-10-5-7-1-6-2-8(3-7)9(10)4-6;/h6-10H,1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDNDGRYOTXWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C3C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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